

# Independent Verification of c-Myc Inhibitor Binding Affinity: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The c-Myc oncoprotein is a critical regulator of cellular proliferation and a key target in cancer therapy. Its activity is dependent on the formation of a heterodimer with its partner protein, Max, which then binds to DNA to activate transcription. Small molecule inhibitors that disrupt the c-Myc/Max interaction are therefore of significant therapeutic interest. This guide provides an objective comparison of the binding affinities of selected c-Myc inhibitors, supported by experimental data and detailed methodologies to aid in the independent verification of these findings.

## Comparative Analysis of c-Myc Inhibitor Binding Affinities

The following table summarizes the binding affinities of several small molecule inhibitors targeting the c-Myc protein. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.



Inhibitor	Target Domain	Binding Affinity (Kd)	Method
10074-G5	c-Myc bHLH-ZIP	2.8 μM[1][2][3][4]	Fluorescence Polarization / NMR[2] [5]
10058-F4	c-Myc bHLH-ZIP	~2.5 μM[5]	Fluorescence Polarization[5]
MYCMI-6	c-Myc bHLH-ZIP	1.6 ± 0.5 μM[6]	Surface Plasmon Resonance (SPR)[6]
MYCi361	MYC	3.2 μM[7]	Not Specified
MYCi975	MYC/MAX interaction	Not Specified	Not Specified
ZINC15675948	c-MYC	pKi of 0.05 μM (predicted)	Molecular Docking[8]

Note: The binding affinity of 10058-F4 has been reported with some variability in the literature. The value presented here is a representative figure. Predicted binding affinities from computational studies, such as for ZINC15675948, should be interpreted with caution until experimentally validated.

## c-Myc Signaling Pathway and Inhibitor Intervention

The c-Myc signaling pathway plays a central role in cell cycle progression, proliferation, and metabolism. Direct inhibitors, such as 10074-G5 and 10058-F4, function by binding to the c-Myc protein and preventing its heterodimerization with Max.[1][9] This disruption is critical as the c-Myc/Max heterodimer is the transcriptionally active complex that binds to E-box sequences in the promoter regions of target genes.[2] Indirect inhibitors, on the other hand, may target upstream regulators of c-Myc expression or downstream effectors.[9]







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